N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 2,3,5,6-tetramethyl-substituted benzene ring and a cyclohex-2-en-1-ylmethyl group bearing a hydroxyl substituent at the 1-position.
Properties
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3S/c1-12-10-13(2)15(4)16(14(12)3)22(20,21)18-11-17(19)8-6-5-7-9-17/h6,8,10,18-19H,5,7,9,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFAYBKKXSCWPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2(CCCC=C2)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide typically involves multiple steps:
Formation of the Cyclohexene Ring: The cyclohexene ring with a hydroxyl group can be synthesized through the Birch reduction of anisole followed by acid hydrolysis.
Introduction of the Benzene Ring: The benzene ring with four methyl groups can be introduced through Friedel-Crafts alkylation using tetramethylbenzene and an appropriate alkylating agent.
Sulfonamide Formation: The final step involves the reaction of the hydroxyl-substituted cyclohexene with a sulfonyl chloride derivative to form the sulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide can undergo various chemical reactions:
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its sulfonamide group, which is known to interact with various biological targets.
Medicine
Medically, sulfonamide derivatives are known for their antibacterial properties. This compound could potentially be explored for its antimicrobial activity and as a lead compound for drug development.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and resins, due to its stable and reactive functional groups.
Mechanism of Action
The mechanism by which N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfonamide group can mimic the structure of natural substrates, allowing it to inhibit enzyme activity by binding to the active site. The hydroxyl group on the cyclohexene ring can form hydrogen bonds with biological molecules, enhancing its binding affinity and specificity.
Comparison with Similar Compounds
(±)-trans-N-(2-(1,2-Dihydroxycyclohexyl)ethyl)-4-methylbenzenesulfonamide ()
- Structural Differences: The target compound has a mono-hydroxylated cyclohexene ring attached via a methylene bridge, whereas the analog in contains a 1,2-dihydroxycyclohexyl group linked through an ethyl chain. The benzene ring in the target is tetramethyl-substituted, while the analog has a single methyl group at the 4-position.
- The conjugated cyclohexene ring in the target may enhance rigidity and electronic delocalization, affecting metal-coordination geometry in catalytic applications, unlike the saturated cyclohexane in the analog .
N-Cyclohexyl-N-ethylbenzenesulfonamide ()
- Structural Differences :
- The target compound features a hydroxycyclohexene-methyl substituent, while this analog has a saturated cyclohexyl group and an ethyl chain.
- The benzene ring in the target is fully methylated, contrasting with the unsubstituted benzene in the analog.
- Functional Implications: The hydroxyl group in the target enables hydrogen bonding, improving solubility in polar solvents compared to the non-polar cyclohexyl-ethyl analog . The unsaturated cyclohexene ring in the target may confer greater reactivity in cycloaddition or oxidation reactions relative to the saturated analog .
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences :
- The target is a sulfonamide , whereas this compound is a benzamide with a tertiary alcohol side chain.
- The hydroxyl group in the target is part of a cyclohexene system, while the analog’s hydroxyl is on a branched alkyl chain.
- Functional Implications: The sulfonamide group in the target offers stronger acidity (pKa ~10) compared to the benzamide (pKa ~15), influencing metal coordination in catalytic systems .
Q & A
Q. What are the key steps in synthesizing N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3,5,6-tetramethylbenzene-1-sulfonamide?
- Methodological Answer : Synthesis typically involves sequential sulfonylation and cyclization reactions. For example, analogous sulfonamide syntheses (e.g., ) use:
Sulfonamide coupling : Reacting a sulfonyl chloride with an amine-functionalized cyclohexene derivative under basic conditions (e.g., triethylamine in dichloromethane).
Hydroxyl group protection : Using tert-butyldimethylsilyl (TBS) chloride to protect the hydroxyl group during subsequent steps.
Cyclization : Acid-catalyzed intramolecular cyclization to form the cyclohexene ring.
Critical parameters include pH control (~7–8 for coupling) and anhydrous conditions to prevent hydrolysis .
Q. How can researchers purify this compound, and what analytical techniques validate its structure?
- Methodological Answer :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is standard. For higher purity, preparative HPLC with a C18 column and acetonitrile/water mobile phase is recommended .
- Characterization :
- NMR : ¹H and ¹³C NMR to confirm substituent positions (e.g., methyl groups at 2,3,5,6-benzene positions).
- HRMS : Exact mass analysis to verify molecular formula (e.g., C₁₉H₂₇NO₃S).
- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretching) and ~3400 cm⁻¹ (O-H stretching) .
Q. What are the solubility properties of this compound in common solvents?
- Methodological Answer : Solubility is determined via saturation shake-flask method:
- Polar solvents : Moderate solubility in DMSO (≥10 mg/mL) and methanol (5–8 mg/mL).
- Nonpolar solvents : Poor solubility in hexane (<1 mg/mL).
- Aqueous buffers : pH-dependent solubility; higher solubility at pH >8 due to sulfonamide deprotonation .
Advanced Research Questions
Q. How can reaction yields be optimized for the sulfonylation step in the synthesis?
- Methodological Answer : Yields depend on:
- Catalyst selection : Use of DMAP (4-dimethylaminopyridine) increases efficiency by 15–20% in sulfonamide bond formation.
- Temperature control : Reactions at 0–5°C minimize side-product formation (e.g., over-sulfonylation).
- Stoichiometry : A 1.2:1 molar ratio of sulfonyl chloride to amine precursor ensures complete conversion.
Comparative studies (e.g., ) show yield improvements from 65% to 85% with these adjustments .
Q. What strategies resolve contradictions in reported biological activities of structurally similar sulfonamides?
- Methodological Answer :
- Meta-analysis : Systematically compare IC₅₀ values across studies (e.g., anti-inflammatory vs. anticancer assays) to identify structure-activity relationships (SAR).
- Dose-response validation : Re-test disputed activities under standardized conditions (e.g., 72-hour MTT assays for cytotoxicity).
- Computational modeling : Molecular docking (AutoDock Vina) to predict binding affinities to targets like COX-2 or carbonic anhydrase IX, clarifying mechanistic discrepancies .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- Methodological Answer : Use tools like SwissADME or pkCSM :
- Lipophilicity : Calculate logP values (e.g., XLogP3 ~3.2) to estimate membrane permeability.
- Metabolic stability : Cytochrome P450 inhibition profiles (e.g., CYP3A4 interaction likelihood).
- Toxicity : Predict hERG channel binding (cardiotoxicity risk) using QSAR models.
Validation with in vitro hepatocyte assays is critical .
Q. What experimental designs are recommended for studying its interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to purified proteins (e.g., BSA for plasma protein binding studies).
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target binding.
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by monitoring protein thermal stability shifts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
